3-(Methylamino)isonicotinaldehyde
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Overview
Description
3-(Methylamino)isonicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It features a pyridine ring substituted with a methylamino group at the 3-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with methylamine. One common method is the condensation reaction, where isonicotinaldehyde is treated with methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: 3-(Methylamino)isonicotinic acid.
Reduction: 3-(Methylamino)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Methylamino)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: While all these compounds share a pyridine ring with an aldehyde group, 3-(Methylamino)isonicotinaldehyde is unique due to the presence of the methylamino group. This additional functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-(methylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-5,8H,1H3 |
InChI Key |
CHNGMUWGHNBPMS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C=O |
Origin of Product |
United States |
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